b-D-Maltose octaacetate

Descripción general

Descripción

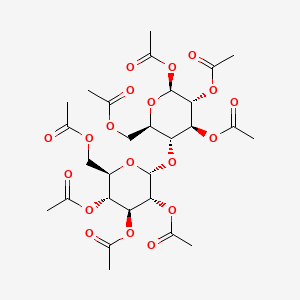

b-D-Maltose octaacetate: is a chemical compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol . It is a derivative of maltose, where all the hydroxyl groups are acetylated. This compound is often used in various chemical and biological research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: b-D-Maltose octaacetate is typically synthesized through the acetylation of maltose. The process involves the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-8°C to ensure the stability of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: b-D-Maltose octaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield maltose and acetic acid.

Substitution Reactions: It can participate in substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous acid/base solutions under mild heating conditions.

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

Major Products:

Hydrolysis: Produces maltose and acetic acid.

Substitution Reactions: Yields various substituted maltose derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

β-D-Maltose octaacetate is a fully acetylated derivative of maltose, with the molecular formula and a molecular weight of 666.65 g/mol. Its structure consists of a maltose backbone with eight acetyl groups attached, enhancing its solubility and stability compared to its parent compound. The compound is known for its ability to form stable complexes with various ions and molecules, making it useful in different applications.

Drug Formulation

β-D-Maltose octaacetate's enhanced solubility makes it an ideal candidate for drug formulation. It can be used as a solubilizing agent for poorly soluble drugs, improving their bioavailability. Its stability under physiological conditions allows for prolonged release profiles in drug delivery systems, which is crucial for therapeutic efficacy.

Taste Masking

In the pharmaceutical industry, β-D-Maltose octaacetate has been utilized for taste masking in oral medications. Its sweet flavor profile can effectively mask the bitterness of certain active pharmaceutical ingredients, improving patient compliance, especially in pediatric formulations.

Food Additive

As a food additive, β-D-Maltose octaacetate serves as a stabilizer and thickening agent. It can enhance the texture and mouthfeel of various food products, including sauces and dressings. Its emulsifying properties allow for better dispersion of ingredients, which is beneficial in processed foods.

Sweetener

Due to its sweet taste, β-D-Maltose octaacetate can be used as a sugar substitute in low-calorie food products. Its caloric content is lower than that of traditional sugars, making it suitable for diabetic-friendly formulations.

Organic Synthesis

In organic chemistry research, β-D-Maltose octaacetate is employed as a reagent in glycosylation reactions. Its ability to participate in selective acetylation makes it valuable for synthesizing other carbohydrate derivatives. Studies have shown that it can facilitate the formation of glycosidic bonds under mild conditions, which is advantageous for synthesizing complex oligosaccharides.

Analytical Chemistry

The compound is also used in analytical chemistry for chromatographic applications. Its presence in samples can complicate chromatographic separations; however, understanding its behavior assists researchers in developing better separation techniques for related compounds .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of b-D-Maltose octaacetate primarily involves its ability to undergo hydrolysis and substitution reactions. The acetyl groups can be selectively removed or replaced, allowing for the modification of the maltose molecule. This property makes it a valuable tool in synthetic chemistry and biochemical studies .

Comparación Con Compuestos Similares

- Lactose octaacetate

- β-D-Glucose pentaacetate

- α-D-Cellobiose octaacetate

Comparison: b-D-Maltose octaacetate is unique due to its specific acetylation pattern and the resulting chemical properties. Compared to lactose octaacetate and β-D-Glucose pentaacetate, this compound has a different carbohydrate backbone, which influences its reactivity and applications. α-D-Cellobiose octaacetate, on the other hand, shares a similar acetylation pattern but differs in its glycosidic linkage, leading to distinct chemical behavior and uses .

Actividad Biológica

β-D-Maltose octaacetate (CAS 22352-19-8) is a glycoside derivative of maltose, characterized by the acetylation of its hydroxyl groups. This compound has garnered attention in various fields including biochemistry, pharmacology, and food science due to its unique biological properties and potential applications.

- Molecular Formula : CHO

- Melting Point : 155.0 - 162.0 °C

- Specific Optical Rotation : +60.0 - +65.0 ° (c=1 in chloroform) .

1. Antimicrobial Properties

Studies have indicated that β-D-maltose octaacetate exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell lysis. This property is particularly relevant in developing preservatives for food products.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Taste Modulation

In behavioral studies involving mice, β-D-maltose octaacetate was used to assess its role in taste perception. Mice were trained to associate different tastes with specific behavioral responses. The compound was shown to evoke a distinct taste profile that influenced the decision-making process during taste discrimination tasks, suggesting its potential use in flavor enhancement .

3. Dermal Safety and Cosmetic Applications

Research evaluating the safety of saccharide esters, including β-D-maltose octaacetate, indicated minimal dermal irritation in both human and animal studies. These findings support its use as an ingredient in cosmetic formulations, where it can act as an emulsifier or skin conditioning agent without adverse effects .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of β-D-maltose octaacetate in food preservation. The compound was incorporated into a model food system and tested against common spoilage organisms. Results demonstrated a significant reduction in microbial load over a storage period of four weeks, highlighting its potential as a natural preservative.

Case Study 2: Flavor Enhancement

In a controlled trial, β-D-maltose octaacetate was added to various beverages to assess its impact on flavor perception. Sensory analysis revealed that the compound enhanced sweetness without adding calories, making it an attractive alternative to traditional sweeteners.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-QACPWNKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-19-8 | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22352-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.